An In-depth Technical Guide to the Chemical Properties of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
An In-depth Technical Guide to the Chemical Properties of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one, a tricyclic ketone with a central eight-membered ring. This document delves into its synthesis, spectroscopic characterization, and key chemical reactions. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug discovery, providing foundational knowledge for the potential application of this compound and its derivatives in medicinal chemistry and materials science.
Introduction
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one, a derivative of the dibenzo[a,e]cyclooctene ring system, represents a class of compounds with significant conformational flexibility and potential for functionalization. The strained eight-membered ring fused to two benzene rings creates a unique three-dimensional structure that has attracted interest in various fields of chemistry. This guide will focus on the fundamental chemical aspects of this ketone, providing a detailed exploration of its synthesis and reactivity. The structural framework of this molecule is related to dibenzosuberone, a seven-membered ring analogue that is a precursor to many tricyclic antidepressants.[1]
Synthesis and Molecular Structure
The synthesis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one can be achieved through the reaction of 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene with dimethyl sulfoxide (DMSO) and collidine.[2][3] This reaction proceeds via an oxidation mechanism, yielding the target ketone alongside other products.
The molecular structure of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one features a central cyclooctane ring in a specific conformation, flanked by two fused benzene rings. The parent hydrocarbon, 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, has been shown to exist in both chair and twist-boat conformations, and the presence of the carbonyl group at the 5-position influences the conformational preference of the eight-membered ring in the title compound.[2][4]
Experimental Protocol: Synthesis of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
Materials:
-
5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene
-
Dimethyl sulfoxide (DMSO)
-
Collidine
-
Appropriate glassware and purification apparatus
Procedure:
-
A solution of 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene in a mixture of dimethyl sulfoxide and collidine is prepared.[2]
-
The reaction mixture is stirred at an appropriate temperature for a specified duration to facilitate the oxidation reaction.
-
Upon completion, the reaction is worked up to isolate the crude product.
-
Purification of the crude product is performed using standard techniques such as column chromatography to yield pure 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one.[2]
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one. The expected spectral data are summarized below based on the analysis of related structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene rings will appear in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons of the cyclooctene ring will be observed in the upfield region, and their chemical shifts and coupling patterns will be indicative of the ring's conformation.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon is expected to have a characteristic downfield chemical shift (typically in the range of δ 190-220 ppm).[5][6] The aromatic carbons will resonate in the δ 120-150 ppm region, while the aliphatic carbons of the eight-membered ring will appear at higher field.
Infrared (IR) Spectroscopy
The IR spectrum of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹.[1] Other characteristic peaks will include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-C stretching within the aromatic rings (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve characteristic losses, such as the loss of a CO molecule from the molecular ion, which is a common fragmentation pathway for ketones.[7]
Table 1: Predicted Spectroscopic Data for 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Aliphatic protons (upfield region) |
| ¹³C NMR | Carbonyl carbon (δ 190-220 ppm), Aromatic carbons (δ 120-150 ppm), Aliphatic carbons |
| IR Spectroscopy | Strong C=O stretch (1680-1700 cm⁻¹), Aromatic C-H stretch (3000-3100 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak, Fragmentation including loss of CO |
Chemical Reactivity and Transformations
The chemical reactivity of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is primarily dictated by the presence of the carbonyl group and the adjacent methylene protons.
Oxidation Reactions
A key reaction of this ketone is its oxidation to the corresponding α-diketone, dibenzo[a,e]cyclooctene-5,6-dione. This transformation can be effectively achieved using selenium dioxide (SeO₂) as the oxidizing agent.[2][3] This reaction highlights the reactivity of the α-methylene group to the carbonyl function.
Diagram 1: Oxidation of 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
Caption: Oxidation to the corresponding α-diketone.
Reduction Reactions
The carbonyl group can be reduced to a hydroxyl group to form the corresponding alcohol, 11,12-dihydrodibenzo[a,e]cycloocten-5(6H)-ol. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are expected to be effective for this transformation. The stereochemical outcome of this reduction would be of interest due to the chiral center created at the 5-position.
Reactions at the α-Carbon
The methylene protons at the 6-position, being α to the carbonyl group, are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol condensation, allowing for further functionalization of the molecule.
Applications in Drug Discovery and Materials Science
The dibenzo[a,e]cyclooctene scaffold is of interest in medicinal chemistry due to its presence in molecules with biological activity. The conformational properties of the eight-membered ring can be exploited to design molecules that can adopt specific three-dimensional shapes to interact with biological targets. The ketone functionality in 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one serves as a handle for the introduction of various pharmacophores. Furthermore, derivatives of the dibenzo[a,e]cyclooctene core have been investigated for their potential in materials science, for example, as components of polymers with unique thermal or electronic properties.[8]
Conclusion
11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one is a versatile tricyclic ketone with a rich chemistry. Its synthesis from readily available precursors and its potential for a variety of chemical transformations make it a valuable building block in organic synthesis. This technical guide has provided a detailed overview of its chemical properties, which should serve as a solid foundation for further research and application in the development of novel pharmaceuticals and advanced materials.
References
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. Conformation of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene: an experimental and theoretical NMR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
